N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide
Overview
Description
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.20591044 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Significance and Biochemical Interactions
One of the foundational aspects of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide's significance lies in its biochemical interactions and pharmacological potential. Research indicates that pyrimidine derivatives, including this compound, exhibit a wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The pyrimidine core, in particular, has been identified as a promising scaffold for the development of new biologically active compounds due to its structural similarity to nucleotides and its ability to interact with various biological targets (Chiriapkin, 2022).
Application in Synthetic Pathways and Chemical Synthesis
The compound's utility extends beyond pharmacological applications into chemical synthesis, serving as a key precursor or intermediate in the synthesis of complex molecules. Its pyrimidine base is critical for constructing compounds with enhanced biological activity, serving various medicinal and pharmaceutical industries. The synthesis pathways involving this compound leverage its reactivity and structural features to develop novel chemical entities with potential therapeutic applications (Parmar et al., 2023).
Role in Drug Development and Medical Research
This compound also plays a significant role in drug development, contributing to the creation of new treatments for various diseases. Its involvement in the development of drugs with antiviral and anticancer properties exemplifies its importance in medical research. Through modifications of its pyrimidine ring, researchers aim to enhance its efficacy and specificity for targeted biological pathways, thereby broadening the therapeutic options available for managing challenging diseases (JeelanBasha & Goudgaon, 2021).
Properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-18-20-13(4)11-16(23-18)21-14-6-8-15(9-7-14)22-17(24)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24)(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKZBGFYWJXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.